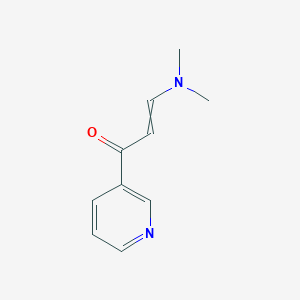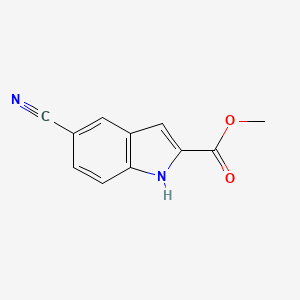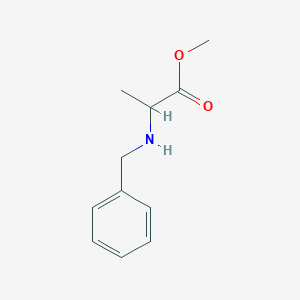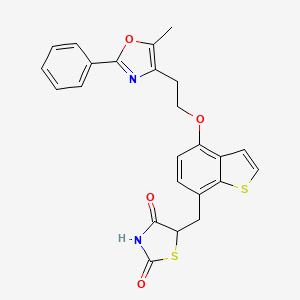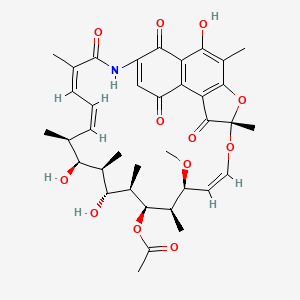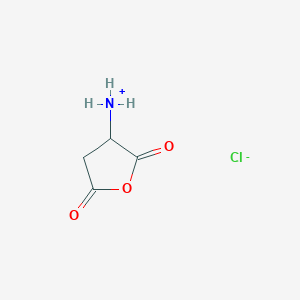
(2,5-Dioxooxolan-3-yl)azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dioxooxolan-3-yl)azanium;chloride is a chemical compound with a unique structure that includes a five-membered lactone ring and an azanium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxooxolan-3-yl)azanium;chloride typically involves the reaction of a suitable lactone precursor with an amine under acidic conditions to form the azanium ion. One common method includes:
Starting Material: A lactone such as 2,5-dioxooxolane.
Reaction with Amine: The lactone is reacted with an amine (e.g., ammonia or a primary amine) in the presence of hydrochloric acid.
Formation of Azanium Ion: The acidic environment facilitates the formation of the azanium ion, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Reacting the lactone with the amine in a continuous flow reactor.
Purification: The product is then purified using crystallization or chromatography techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
(2,5-Dioxooxolan-3-yl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactone ring into a more reduced form.
Substitution: The azanium ion can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can replace the chloride ion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (2,5-Dioxooxolan-3-yl)azanium;chloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing compounds that target specific biological pathways.
Industry
In industrial applications, this compound is used in the synthesis of polymers and other materials. Its reactivity and stability make it suitable for producing high-performance materials with specific properties.
作用机制
The mechanism by which (2,5-Dioxooxolan-3-yl)azanium;chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azanium ion can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The lactone ring can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.
相似化合物的比较
Similar Compounds
(2,5-Dioxooxolan-3-yl)ammonium;chloride: Similar structure but with an ammonium ion instead of an azanium ion.
(2,5-Dioxooxolan-3-yl)methanaminium;chloride: Contains a methanaminium ion.
(2,5-Dioxooxolan-3-yl)ethanaminium;chloride: Contains an ethanaminium ion.
Uniqueness
(2,5-Dioxooxolan-3-yl)azanium;chloride is unique due to its specific azanium ion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to its analogs.
属性
IUPAC Name |
(2,5-dioxooxolan-3-yl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOVTYLEICKQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B7855599.png)
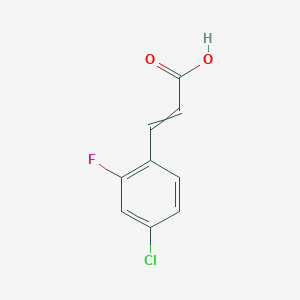
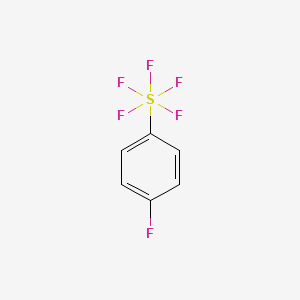
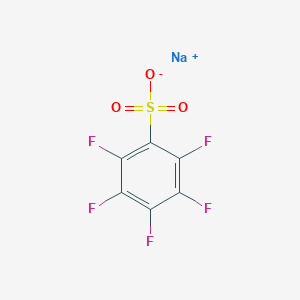
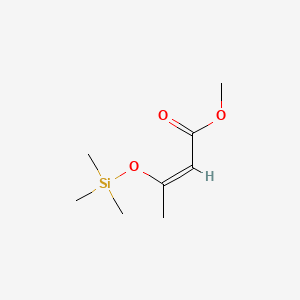

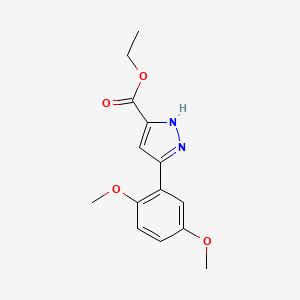
![7-bromo-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7855651.png)
![6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7855656.png)
